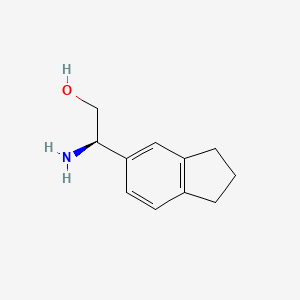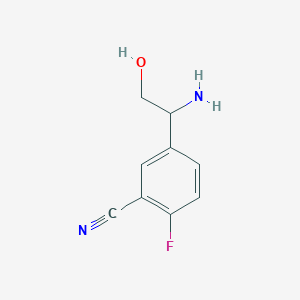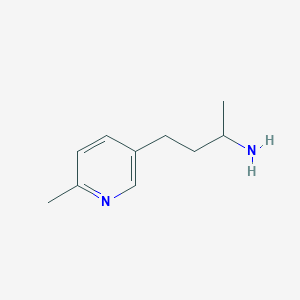
o-(2-(Pyridin-3-yl)ethyl)hydroxylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
o-(2-(Pyridin-3-yl)ethyl)hydroxylamine: is a chemical compound with the molecular formula C7H12N2O It is a derivative of hydroxylamine, where the hydroxylamine group is attached to a pyridine ring through an ethyl linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of o-(2-(Pyridin-3-yl)ethyl)hydroxylamine typically involves the reaction of pyridine derivatives with hydroxylamine. One common method is the condensation of 2-(pyridin-3-yl)ethanol with hydroxylamine under acidic conditions to form the desired product . The reaction can be carried out in the presence of a catalyst such as hydrochloric acid, and the product is often isolated as a dihydrochloride salt to enhance its stability .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve yield and efficiency. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications .
化学反応の分析
Types of Reactions
o-(2-(Pyridin-3-yl)ethyl)hydroxylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert it back to the parent amine.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can react with the hydroxylamine group under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro compounds, while substitution reactions can produce various N-alkyl or N-acyl derivatives .
科学的研究の応用
Chemistry
In chemistry, o-(2-(Pyridin-3-yl)ethyl)hydroxylamine is used as a building block for the synthesis of more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies and the preparation of heterocyclic compounds .
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can interact with various biomolecules, providing insights into enzyme mechanisms and protein functions .
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. They may exhibit antimicrobial, antiviral, or anticancer activities, making them candidates for drug development .
Industry
Industrially, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility allows for the creation of a wide range of products with specific properties .
作用機序
The mechanism of action of o-(2-(Pyridin-3-yl)ethyl)hydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can form covalent bonds with active site residues, inhibiting enzyme activity or modulating receptor function. This interaction can trigger various biochemical pathways, leading to the observed biological effects .
類似化合物との比較
Similar Compounds
- 2-(Pyridin-2-yl)ethylamine
- 3-(Pyridin-2-yl)propylamine
- N-(2-(Pyridin-3-yl)ethyl)acetamide
Uniqueness
Compared to similar compounds, o-(2-(Pyridin-3-yl)ethyl)hydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct reactivity and biological activity. This functional group allows for a broader range of chemical transformations and interactions with biological targets, enhancing its utility in various applications.
特性
分子式 |
C7H10N2O |
|---|---|
分子量 |
138.17 g/mol |
IUPAC名 |
O-(2-pyridin-3-ylethyl)hydroxylamine |
InChI |
InChI=1S/C7H10N2O/c8-10-5-3-7-2-1-4-9-6-7/h1-2,4,6H,3,5,8H2 |
InChIキー |
HMRWVWUMNSQATO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)CCON |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4-(Trifluoromethyl)bicyclo[2.2.2]octane-1-carbaldehyde](/img/structure/B13612784.png)
![1H,2H,6H,7H,8H-indeno[5,4-b]furan-8-amine hydrochloride](/img/structure/B13612800.png)

![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-[(2-hydroxycyclohexyl)carbamoyl]butanoic acid](/img/structure/B13612807.png)
![N-[4-(1-aminoethyl)phenyl]propanamide hydrochloride](/img/structure/B13612809.png)



![1-[2-Chloro-5-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13612823.png)

